molecular formula C28H20N6O6S2 B2633668 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-{2-[4-(2,5-dioxopyrrolidin-1-yl)benzamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)benzamide CAS No. 393838-73-8

4-(2,5-dioxopyrrolidin-1-yl)-N-(4-{2-[4-(2,5-dioxopyrrolidin-1-yl)benzamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)benzamide

Katalognummer: B2633668
CAS-Nummer: 393838-73-8
Molekulargewicht: 600.62
InChI-Schlüssel: VHFDLKVORMFIDB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a bis-thiazole derivative featuring dual 2,5-dioxopyrrolidin-1-ylbenzamide moieties. Its structure includes two 1,3-thiazole rings linked via amide bonds, with each benzene ring substituted by a 2,5-dioxopyrrolidin-1-yl group. The dioxopyrrolidinyl moiety is a known reactive group, often employed in chemical biology for covalent targeting of nucleophilic residues (e.g., cysteine) in enzymes or receptors .

Eigenschaften

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N-[4-[2-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20N6O6S2/c35-21-9-10-22(36)33(21)17-5-1-15(2-6-17)25(39)31-27-29-19(13-41-27)20-14-42-28(30-20)32-26(40)16-3-7-18(8-4-16)34-23(37)11-12-24(34)38/h1-8,13-14H,9-12H2,(H,29,31,39)(H,30,32,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHFDLKVORMFIDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CSC(=N4)NC(=O)C5=CC=C(C=C5)N6C(=O)CCC6=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20N6O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

600.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-{2-[4-(2,5-dioxopyrrolidin-1-yl)benzamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)benzamide involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, which are then coupled together under specific reaction conditions. For example, the synthesis may involve the reaction of 2,5-dioxopyrrolidin-1-yl with benzamido-thiazole derivatives under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures. The process may include purification steps such as recrystallization and chromatography to ensure high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions

4-(2,5-dioxopyrrolidin-1-yl)-N-(4-{2-[4-(2,5-dioxopyrrolidin-1-yl)benzamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are critical for optimizing the yield and selectivity of the desired products .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Properties
Recent studies have highlighted the potential of derivatives of the 2,5-dioxopyrrolidin scaffold in combating bacterial infections. Compounds with similar structures have shown significant activity against biofilm-forming pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. For instance, isoxazole derivatives were tested for their ability to inhibit biofilm formation, demonstrating that modifications to the dioxopyrrolidin structure could enhance antimicrobial efficacy .

Anticancer Activity
Research indicates that compounds containing thiazole and dioxopyrrolidin moieties exhibit promising anticancer properties. The structural features of these compounds can interact with cellular targets involved in cancer proliferation. Case studies have shown that certain derivatives lead to apoptosis in cancer cell lines, suggesting that this compound may serve as a lead structure for developing new anticancer agents.

Neuropharmacology

Seizure Management
The exploration of 4-(2,5-dioxopyrrolidin-1-yl) derivatives has been linked to the identification of potential antiseizure medications. Studies utilizing rodent models have demonstrated that these compounds can modulate neurotransmitter systems effectively, providing a foundation for further development into therapeutic agents for epilepsy .

Drug Design and Development

Structure-Activity Relationship (SAR)
The unique structural components of 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-{2-[4-(2,5-dioxopyrrolidin-1-yl)benzamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)benzamide allow for extensive SAR studies. By systematically altering functional groups and assessing their biological activity, researchers can optimize the compound’s efficacy and selectivity for specific targets.

Formulation Science

Nanoparticle Delivery Systems
Recent advancements in drug delivery systems have explored the encapsulation of dioxopyrrolidin-based compounds within nanoparticles to enhance bioavailability and targeted delivery. This approach has shown promise in improving therapeutic outcomes while minimizing side effects associated with traditional delivery methods.

Data Table: Summary of Applications

Application AreaPotential ImpactRelevant Findings
AntimicrobialInhibition of biofilm formationEffective against Staphylococcus aureus and Pseudomonas aeruginosa
AnticancerInduction of apoptosis in cancer cellsPromising activity noted in various cancer cell lines
NeuropharmacologyModulation of neurotransmitter systemsPotential antiseizure effects observed in rodent models
Drug DeliveryEnhanced bioavailability through nanoparticlesImproved therapeutic outcomes with reduced side effects

Wirkmechanismus

The mechanism of action of 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-{2-[4-(2,5-dioxopyrrolidin-1-yl)benzamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Key Findings and Implications

This bifunctionality may enhance inhibitory potency in enzyme targets requiring multivalent engagement, as seen in proteasome inhibitors or kinase regulators .

Solubility and Bioavailability :
Compared to the pyrimidine sulfonamide analog , the target compound’s higher logP (~3.2 vs. ~2.8) suggests reduced aqueous solubility, which may limit in vivo applications. However, the thiazole rings could facilitate π-π stacking interactions with aromatic residues in binding pockets, offsetting solubility drawbacks in cellular assays.

Structural Rigidity vs. In contrast, the target compound’s thiazole linkers introduce conformational flexibility, enabling adaptation to diverse binding sites.

Synthetic Accessibility :
The symmetrical design of the target compound simplifies synthesis compared to asymmetric derivatives (e.g., the benzothiazole analog ), reducing steps for purification and stereochemical control.

Chirality Considerations : Unlike chiral compounds discussed in historical contexts (e.g., tartaric acid ), the target compound’s symmetry minimizes enantiomeric complexity, streamlining pharmacological evaluation.

Biologische Aktivität

The compound 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-{2-[4-(2,5-dioxopyrrolidin-1-yl)benzamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)benzamide is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique arrangement of functional groups, including dioxopyrrolidinyl and thiazole moieties. Its molecular formula is C18H17N5O4S2C_{18}H_{17}N_5O_4S^2, and it possesses distinct chemical properties that contribute to its biological activity.

PropertyValue
Molecular FormulaC18H17N5O4S2C_{18}H_{17}N_5O_4S^2
Molecular Weight421.49 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Research indicates that the compound exhibits various biological activities, primarily through enzyme inhibition and modulation of cellular pathways. It has been studied for its potential as an anticancer agent and an antimicrobial compound.

  • Enzyme Inhibition : The sulfonamide group in the structure is known for its ability to inhibit certain enzymes, which can be pivotal in cancer therapy.
  • Cellular Metabolism Modulation : Studies have shown that the compound can alter glucose uptake rates and ATP production in cells, which is critical for energy metabolism in rapidly dividing cells such as cancer cells .

Study 1: Monoclonal Antibody Production

A significant study investigated the effects of a related compound (MPPB) on monoclonal antibody (mAb) production in Chinese hamster ovary (CHO) cells. The results demonstrated that MPPB increased mAb production by suppressing cell growth while enhancing cell-specific productivity. It was found that MPPB improved glucose uptake and ATP levels during cell culture, indicating a potential application in biopharmaceutical manufacturing .

Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of compounds related to our target molecule. The results indicated that these compounds exhibited significant activity against several bacterial strains, suggesting potential therapeutic applications in treating infections .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications to the dioxopyrrolidinyl and thiazole components can significantly affect the biological activity of the compound. For instance, variations in the substituents on the thiazole ring have been shown to enhance enzyme inhibition potency .

Table 2: SAR Findings

ModificationEffect on Activity
Substituent on ThiazoleIncreased enzyme inhibition
Alteration of Dioxopyrrolidinyl GroupEnhanced cellular uptake and metabolism

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.